(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin is a chiral oxidizing agent known for its high reactivity and selectivity in various chemical reactions. It is a derivative of camphor and is characterized by the presence of two chlorine atoms and a sulfonyl group attached to the camphor skeleton. This compound is widely used in organic synthesis due to its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in the field of asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin typically involves the reaction of camphorsulfonyl chloride with a suitable amine, followed by oxidation. One common method includes the use of sodium hypochlorite as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxaziridin derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium hypochlorite (oxidizing agent)
- Various nucleophiles for substitution reactions
Major Products
Scientific Research Applications
(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral oxidizing agent in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including antibiotics and hormones.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin involves the transfer of an oxygen atom to a suitable nucleophile. This process is facilitated by the high reactivity of the oxaziridin ring, which readily engages with various substrates. The compound acts as a nucleophilic reagent, interacting with molecules such as proteins, carbohydrates, and lipids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin include:
- (−)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin
- (1S)-(+)-(10-Camphorsulfonyl) oxaziridin
- (1R)-(−)-(10-Camphorsulfonyl) oxaziridin
Uniqueness
This compound is unique due to its high enantioselectivity and reactivity. It is particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial. Its ability to act as a chiral oxidizing agent sets it apart from other similar compounds .
Properties
IUPAC Name |
7-(dichloromethyl)-7-methyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-10(9(12)13)7-2-3-11(10,8(15)4-7)5-19(16,17)14-6-18-14/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXIFKAVXJRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.